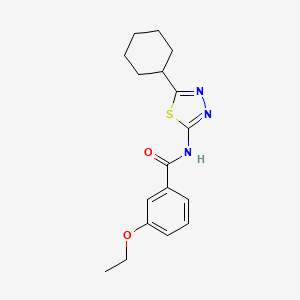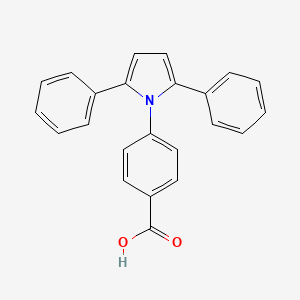![molecular formula C26H22ClNO4S2 B11677148 (5Z)-5-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677148.png)
(5Z)-5-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(5Z)-5-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound’s unique structure, featuring a thiazolidinone core with various substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-5-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazolidinone Core: This can be achieved by reacting a substituted benzaldehyde with thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate. The intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to form the thiazolidinone ring.
Introduction of Substituents: The various substituents on the benzylidene and phenyl rings can be introduced through nucleophilic substitution reactions, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反应分析
Types of Reactions
The compound “(5Z)-5-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one” can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene double bond can be reduced to a single bond using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of various substituted thiazolidinone derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, thiazolidinone derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may exhibit similar biological activities, making it a candidate for further investigation in these areas.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Thiazolidinones have shown promise in the treatment of various diseases, including cancer, diabetes, and infectious diseases. This compound’s unique substituents may enhance its biological activity and selectivity.
Industry
In the industrial sector, this compound could be used in the development of new materials, agrochemicals, and pharmaceuticals. Its diverse reactivity and potential biological activities make it a valuable compound for various applications.
作用机制
The mechanism of action of “(5Z)-5-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one” would depend on its specific biological target. Generally, thiazolidinones can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The molecular targets and pathways involved could include:
Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.
Receptor Modulation: Binding to and modulating the activity of specific receptors.
Signal Transduction: Interference with cellular signaling pathways.
相似化合物的比较
Similar Compounds
(5Z)-5-{3-chloro-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: Similar structure but lacks the methoxy group.
(5Z)-5-{3-chloro-5-methoxy-4-[2-(phenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: Similar structure but lacks the methyl group on the phenoxy ring.
Uniqueness
The uniqueness of “(5Z)-5-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one” lies in its specific combination of substituents, which may confer unique biological activities and chemical reactivity. The presence of the chloro, methoxy, and methylphenoxy groups can influence the compound’s interaction with biological targets and its overall pharmacokinetic properties.
属性
分子式 |
C26H22ClNO4S2 |
|---|---|
分子量 |
512.0 g/mol |
IUPAC 名称 |
(5Z)-5-[[3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H22ClNO4S2/c1-17-7-6-10-20(13-17)31-11-12-32-24-21(27)14-18(15-22(24)30-2)16-23-25(29)28(26(33)34-23)19-8-4-3-5-9-19/h3-10,13-16H,11-12H2,1-2H3/b23-16- |
InChI 键 |
AEIJVRRYNHKKQO-KQWNVCNZSA-N |
手性 SMILES |
CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4)OC |
规范 SMILES |
CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11677070.png)
![2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B11677071.png)
![ethyl 2-[({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11677078.png)

![(5Z)-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11677096.png)
![(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677101.png)
![(5E)-5-[(4-ethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11677105.png)


![2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl acetate](/img/structure/B11677128.png)
![(5Z)-3-ethyl-5-(3-iodo-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677137.png)
![N'-[(3Z)-1-{[bis(2-methylpropyl)amino]methyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B11677140.png)
![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-ethoxybenzamide](/img/structure/B11677150.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11677153.png)
